molecular formula C13H13NO2 B3242222 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 150562-11-1

5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B3242222
CAS No.: 150562-11-1
M. Wt: 215.25 g/mol
InChI Key: OBMSQRRNSRJRBN-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2,3-dihydro-1H-indole-2,3-dione is a substituted isatin derivative characterized by a cyclopentyl group at the 5-position of the indole-dione core. The indole-2,3-dione scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors. The cyclopentyl substituent introduces steric bulk and lipophilicity, which may modulate solubility, bioavailability, and target binding compared to simpler substituents like methyl or halogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopentyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-10-7-9(8-3-1-2-4-8)5-6-11(10)14-13(12)16/h5-8H,1-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMSQRRNSRJRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC3=C(C=C2)NC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which typically uses hydrazine derivatives and ketones under acidic conditions . The reaction conditions often involve refluxing the reactants in methanol with methanesulfonic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, indole derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Weight (g/mol) Predicted logP* Key Features
5-Cyclopentyl-2,3-dihydro-1H-indole-2,3-dione Cyclopentyl (5) ~245.3 ~3.2 High lipophilicity, steric bulk
5-Methylisatin (5-methylindole-2,3-dione) Methyl (5) 161.16 ~1.8 Compact, moderate solubility
5-Bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione Bromo (5), Ethyl (1) 254.08 ~2.5 Electronegative Br, moderate logP
5-Bromo-1-octyl-2,3-dihydro-1H-indole-2,3-dione Bromo (5), Octyl (1) 338.24 ~5.1 Extreme lipophilicity, low solubility
6-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione Br (6), F (7) ~272.1 ~2.8 Halogenated, polarizable

*logP values estimated using fragment-based methods.

Key Observations :

  • Steric Effects : The bulky cyclopentyl group may hinder interactions with flat binding pockets, unlike smaller substituents like methyl or halogens.
  • Electronic Effects : Halogenated analogs (e.g., Br or F) introduce electronegativity, which can enhance dipole interactions or hydrogen bonding with targets .
Receptor Affinity and Selectivity

Evidence from indole-2,3-dione derivatives highlights substituent-dependent receptor interactions:

  • Sigma (σ) Receptor Modulation :
    • Indole-2,3-diones with additional carbonyl groups (e.g., indolin-2,3-dione) exhibit selectivity for σ2 receptors (Kis2 = 42 nM, Kis1/Kis2 > 72) .
    • Cyclopentyl substitution may sterically hinder σ1 binding, similar to bulky groups in other analogs.
  • CYP Enzyme Inhibition :
    • Analogous compounds like 1-(cyclopropylcarbonyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole (logP ~2.7) show moderate CYP inhibition , suggesting cyclopentyl derivatives could exhibit similar or enhanced activity due to higher lipophilicity.

Case Study: Brominated vs. Cyclopentyl Derivatives

Feature 5-Bromo-1-ethyl-2,3-dihydro-1H-indole-2,3-dione This compound
Substituent Effects Bromine enhances electrophilicity; ethyl improves solubility Cyclopentyl increases steric hindrance and logP
Therapeutic Potential Likely σ2-selective (similar to halogenated analogs) Potential for CNS targets due to lipophilicity
Synthetic Challenges Straightforward bromination/alkylation steps Requires cyclopentyl group introduction

Biological Activity

5-Cyclopentyl-2,3-dihydro-1H-indole-2,3-dione, a compound of increasing interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies while summarizing key research findings.

This compound is structurally related to indole derivatives and exhibits unique chemical reactivity due to its indoline framework. The compound has a CAS number of 150562-11-1 and is characterized by its ability to participate in various biochemical pathways.

The primary mechanism of action for this compound involves the inhibition of Receptor-interacting protein kinase 1 (RIPK1) . This enzyme plays a crucial role in necroptosis, a form of programmed cell death. The compound demonstrates a binding affinity (K_D) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, indicating potent inhibitory effects on RIPK1 activity.

In Vitro Studies

Research indicates that this compound effectively protects cells from necroptosis. In vitro studies have shown that it can attenuate necrotic cell death in vascular endothelial cells induced by tumor cells.

In Vivo Studies

In vivo experiments further support the compound's protective effects against necroptosis. Specific animal models demonstrate that administration of the compound results in reduced tissue damage and improved survival rates following necrotic challenges .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with low IC50 values, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against excitotoxicity caused by glutamate. The findings revealed that it could antagonize excitatory amino acid receptors, providing a protective effect in models relevant to neurodegenerative diseases such as Alzheimer's and ALS .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Mechanism IC50/Binding Affinity Model
Necroptosis InhibitionRIPK1 InhibitionIC50: 0.011 μM; K_D: 0.004 μMIn vitro and In vivo
Anticancer ActivityCytotoxicityLow IC50 valuesCancer cell lines
NeuroprotectionExcitatory Amino Acid AntagonismNot specifiedNeurodegenerative models

Q & A

Q. What are the optimal synthetic routes for 5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione, and how can purity be maximized?

The compound is typically synthesized via condensation reactions. For example, derivatives of dihydroindole-dione can be prepared by refluxing precursors (e.g., substituted indole-carboxylic acids) with cyclopentyl-containing reagents in acetic acid with sodium acetate as a catalyst. Purification involves recrystallization from DMF/acetic acid mixtures to achieve >95% purity, verified via HPLC . Key parameters include reaction time (3–5 hours) and stoichiometric ratios (1:1.1 for aldehyde/amine precursors).

Q. How can the structure of this compound be confirmed experimentally?

Structural validation requires a combination of techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm cyclopentyl integration (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and carbonyl resonances (δ 170–180 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 257.12 for C14_{14}H15_{15}NO2_2) .
  • Elemental analysis : Confirming C, H, N percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical during handling and disposal of dihydroindole-dione derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Separate organic waste (e.g., recrystallization solvents) and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights exist for cyclopentyl group incorporation in dihydroindole-dione synthesis?

The cyclopentyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Kinetic studies suggest that acetic acid acts as both solvent and proton donor, stabilizing intermediates. Computational modeling (DFT) can predict regioselectivity in cyclopentyl attachment, particularly at the indole C5 position .

Q. How should researchers address contradictions in reported spectroscopic data for dihydroindole-dione analogs?

Discrepancies in NMR or MS data often arise from solvent effects or impurities. For example, cyclopentyl proton splitting patterns vary with solvent polarity. Cross-validate findings using:

  • Deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess solvent-induced shifts.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Molecular docking : To study interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • Quantum mechanical calculations : DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for redox behavior predictions .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.
  • Analytical monitoring : Use LC-MS to detect degradation products (e.g., hydrolyzed cyclopentyl or oxidized indole moieties) .

Q. What strategies enhance the compound’s applicability in biological assays (e.g., solubility, bioavailability)?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures to improve aqueous solubility.
  • Prodrug design : Introduce ester or amide groups at the indole nitrogen to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
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5-cyclopentyl-2,3-dihydro-1H-indole-2,3-dione

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